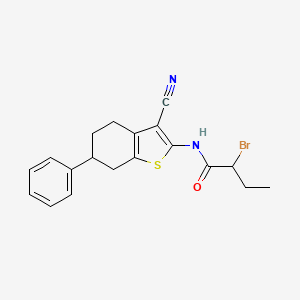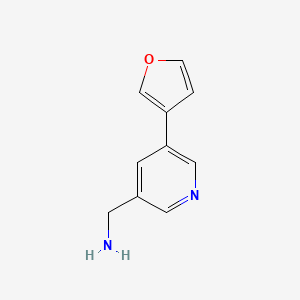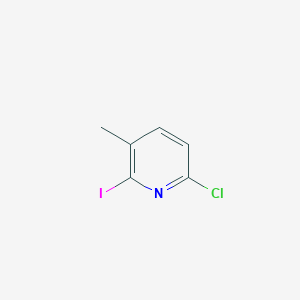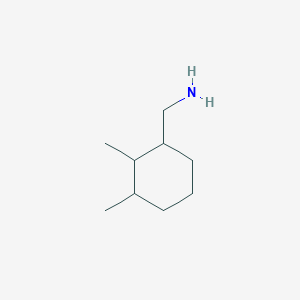
(2,3-Dimethylcyclohexyl)methanamine
Overview
Description
Molecular Structure Analysis
The InChI code for “(2,3-Dimethylcyclohexyl)methanamine” is 1S/C9H19N/c1-7-4-3-5-9(6-10)8(7)2/h7-9H,3-6,10H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
“(2,3-Dimethylcyclohexyl)methanamine” is a base and a reducing agent . It reacts violently with strong oxidizing agents and acids, and it attacks copper and copper compounds . It also reacts with hypochlorites to give N-chloroamines, some of which are explosives when isolated .Physical And Chemical Properties Analysis
“(2,3-Dimethylcyclohexyl)methanamine” is a liquid at room temperature .Scientific Research Applications
Synthesis and Characterization
- Novel Compound Synthesis : A novel 1,3-Dithiolane compound was synthesized using a condensation reaction, showcasing the potential for creating new molecules with (2,3-Dimethylcyclohexyl)methanamine or its derivatives (Zhai Zhi-we, 2014). This exemplifies the chemical's utility in synthesizing novel compounds with potential applications in material science or pharmaceuticals.
Catalytic and Chemical Reactions
- Surface-Catalyzed Reactions : Research into surface-catalyzed reactions between gases demonstrated the formation of active-site imines, hinting at the role (2,3-Dimethylcyclohexyl)methanamine could play in catalytic processes (L. Mascavage, P. Sonnet, D. R. Dalton, 2006). Such reactions are crucial in developing industrial processes and synthesizing complex molecules.
Anticancer Activity
- Anticancer Research : New palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands showed significant anticancer activity, demonstrating the potential medical applications of compounds related to (2,3-Dimethylcyclohexyl)methanamine (S. Mbugua et al., 2020). This suggests avenues for drug development and cancer therapy research.
Functional Models for Enzymes
- Modeling Methane Monooxygenases : Diiron(III) complexes were investigated as models for methane monooxygenases, emphasizing (2,3-Dimethylcyclohexyl)methanamine's potential in studying enzyme mimics for understanding biological processes and designing novel catalysts (M. Sankaralingam, M. Palaniandavar, 2014).
Organic Synthesis
- Friedel–Crafts Amidoalkylation : The catalyzed Friedel–Crafts amidoalkylation reaction for the synthesis of 3-indolyl methanamine derivatives underscores the role compounds like (2,3-Dimethylcyclohexyl)methanamine could play in organic synthesis, offering pathways to novel organic compounds with broad applications (Beilei Wang et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(2,3-dimethylcyclohexyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7-4-3-5-9(6-10)8(7)2/h7-9H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOFDIXJDYSDII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethylcyclohexyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde](/img/structure/B1455194.png)
![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B1455195.png)
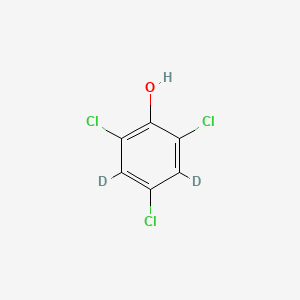
![4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455200.png)
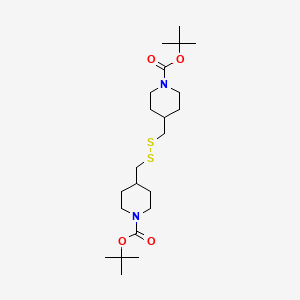
![9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester](/img/structure/B1455204.png)
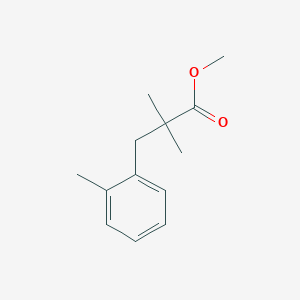
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL](/img/structure/B1455207.png)
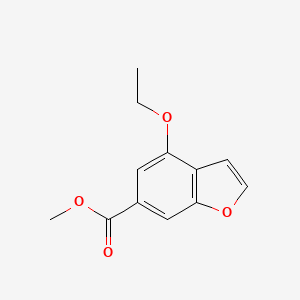
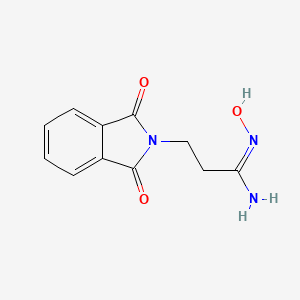
![2'-Fluoro-5-(5-isopropyl-1H-tetrazol-1-yl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1455210.png)
